molecular formula C7H12FN B2623767 RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE CAS No. 2307770-81-4

RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE

Cat. No.: B2623767
CAS No.: 2307770-81-4
M. Wt: 129.178
InChI Key: PVYDPWIXFDVONW-BQBZGAKWSA-N
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Description

RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE: is a bicyclic compound that features a fluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE typically involves the formation of the azabicyclo structure followed by the introduction of the fluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.

Industrial Production Methods: : Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions: : RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

Chemistry: : In chemistry, RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biology, this compound can be used to study the effects of fluoromethyl groups on biological activity. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.

Medicine: : In medicine, this compound may have potential applications as a pharmaceutical agent. Its unique structure could be exploited to develop new drugs with specific biological activities.

Industry: : In industry, this compound can be used in the development of new materials with unique properties. Its fluoromethyl group may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism by which RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can influence the compound’s binding affinity and specificity, while the azabicyclo structure can affect its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other azabicyclo structures and fluoromethyl-containing molecules. Examples include:

  • RAC-(1R,5R)-2-AZABICYCLO[3.2.0]HEPTANE
  • RAC-(1R,5R)-2-OXA-6-AZABICYCLO[3.2.0]HEPTANE

Uniqueness: : The uniqueness of RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE lies in its combination of a fluoromethyl group with an azabicyclo structure. This combination imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-4-7-2-1-6(7)3-9-5-7/h6,9H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYDPWIXFDVONW-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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